molecular formula C16H10Cl3NO B2745918 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide CAS No. 439097-38-8

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide

Cat. No. B2745918
CAS RN: 439097-38-8
M. Wt: 338.61
InChI Key: MECKKBALXGYZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide is a chemical compound with the linear formula C16H10Cl3NO . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A typical procedure for the preparation of N-(alkynylphenyl)-2,2,2-trichloroacetamides involves the reaction of 2-chloroacetyl chloride with the appropriate 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole . The reaction mixture is then purified by column chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide are not fully detailed in the search results. Some properties such as its appearance (pale yellow crystals ) and melting point (188–190 °C ) are mentioned. For a comprehensive analysis, additional data such as solubility, density, and spectral data would be needed.

Scientific Research Applications

Pharmaceutical Research

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide: is utilized in pharmaceutical research as a high-quality reference standard . Its precise chemical structure and purity make it an excellent candidate for testing and developing new pharmaceutical compounds. It serves as a benchmark to ensure the accuracy and reliability of analytical methods in drug discovery.

Biological Activity Studies

This compound is of interest in the study of biologically active substances. It can be used to synthesize derivatives that exhibit a range of biological activities, such as antitumor, antiviral, and antimicrobial properties . These derivatives are valuable for developing new medications and treatments for various diseases.

Molecular Docking

The compound is used in molecular docking studies to identify potential inhibitors of critical enzymes like dihydrofolate reductase (DHFR) . By simulating the interaction between the compound and the enzyme, researchers can predict the binding affinity and efficacy of the compound as a drug candidate.

Material Science

In the field of materials science, 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide can be a precursor for creating polymers, nanomaterials, and semiconductors . Its unique chemical properties allow for the development of materials with specific characteristics required for advanced technological applications.

Energy Storage

The compound’s derivatives are explored for their potential use in energy storage devices. Due to their chemical stability and conductive properties, they can be used in the creation of energy accumulators, which are essential for efficient energy storage solutions .

Liquid Crystal Technology

Derivatives of this compound are also investigated for their application in liquid crystal technology . Liquid crystals are crucial for display technologies, and the compound’s derivatives can contribute to the development of new types of displays with improved performance and energy efficiency.

properties

IUPAC Name

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO/c17-16(18,19)15(21)20-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECKKBALXGYZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide

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